Cas no 1805098-81-0 (Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
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- Inchi: 1S/C12H13F4NO4/c1-3-20-9(18)4-7-6-17-11(21-12(14,15)16)10(19-2)8(7)5-13/h6H,3-5H2,1-2H3
- InChI Key: ROOQVDKJVYQNTC-UHFFFAOYSA-N
- SMILES: FCC1C(=C(N=CC=1CC(=O)OCC)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 340
- XLogP3: 2.6
- Topological Polar Surface Area: 57.6
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083748-1g |
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate |
1805098-81-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate
The compound Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate, identified by the CAS number 1805098-81-0, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, making it a valuable molecule for research and development purposes.
The molecular structure of this compound is notable for its pyridine ring, which serves as the central framework. The substituents attached to the pyridine ring include a fluoromethyl group at the 4-position, a methoxy group at the 3-position, and a trifluoromethoxy group at the 2-position. Additionally, the acetate ester group is attached at the 5-position of the pyridine ring. These substituents contribute to the unique chemical properties and reactivity of the compound.
Recent studies have highlighted the potential of this compound in various applications, particularly in the field of agrochemicals and pharmaceuticals. The presence of fluorinated groups, such as the fluoromethyl and trifluoromethoxy substituents, imparts high stability and bioactivity to the molecule. These properties make it an attractive candidate for use in herbicides, insecticides, and other pest control agents.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the formation of the pyridine ring followed by successive substitution reactions to introduce the desired functional groups. The use of advanced catalytic systems and precise reaction conditions ensures high yields and purity of the final product.
One of the most recent advancements in research involving this compound is its application in drug discovery programs targeting specific enzyme systems or receptors. The trifluoromethoxy group, in particular, has been shown to enhance selectivity and potency in certain biological assays. This has led to increased interest in exploring its potential as a lead compound for developing novel therapeutic agents.
Furthermore, computational studies have been conducted to evaluate the electronic properties and molecular interactions of this compound. These studies provide valuable insights into its behavior in different chemical environments and its potential for further modification or optimization.
In conclusion, Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an essential component in modern chemical research and development.
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